2-Acetamidoacrylic acid
Overview
Description
2-Acetamidoacrylic acid (AAA) is a captodative monomer that has been the subject of various studies due to its unique properties and potential applications. The captodative effect refers to the presence of both electron-donating and electron-withdrawing groups on the same molecule, which can stabilize the radical intermediates during polymerization processes .
Synthesis Analysis
The synthesis of poly(2-acetamidoacrylic acid) and its derivatives has been explored through different polymerization techniques. For instance, controlled polymerization using the ATRP method in water has been investigated, with factors such as solvent composition and additives being crucial for improving control over the polymerization process . Additionally, the RAFT polymerization method has been utilized to homopolymerize AAA, with the selection of chain transfer agents and initiators being guided by DFT calculations to achieve polymers with low polydispersity indices .
Molecular Structure Analysis
The molecular structure of AAA and its polymers plays a significant role in their interaction with metal ions and other chemicals. For example, the complexation constants of divalent and trivalent metal ions with AAA and its polymer were determined, revealing that the polymer has a greater complexing ability than the monomer. The interactions with metal ions like Cu(II) and Mn(II) suggest the formation of chelate rings, as evidenced by changes in NMR signals .
Chemical Reactions Analysis
AAA has been used as a substrate in various chemical reactions. The copper(I)-catalyzed conjugate addition of Grignard reagents to methyl 2-acetamidoacrylate, a derivative of AAA, yields α-amino esters, which are valuable building blocks in organic synthesis . Hydroboration of methyl 2-acetamidoacrylate has also been studied, leading to the formation of an internal complex with a zwitterionic structure, which can be further reacted to produce alkylated or acylated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of AAA and its polymers are influenced by their molecular structure and the conditions under which they are synthesized. The radical polymerization of AAA results in a hydrogel that exhibits stimuli-responsive behavior, such as swelling in response to pH changes and bending towards an anode under an electric field. The biodegradability of these polymers has also been examined, showing potential for biomedical applications . The swelling ratio of the hydrogel can be controlled by the concentration of the cross-linker used during synthesis, with a maximum observed at a 2% concentration .
Scientific Research Applications
Polymerization and Copolymer Applications
2-Acetamidoacrylic acid (AAA) demonstrates significant utility in the field of polymer science. Kadayıfçıoğlu and Acar (2013) explored the controlled polymerization of AAA and its potential in forming block copolymers through the ATRP method, highlighting its application in producing pH-responsive materials and coatings for superparamagnetic iron oxide nanoparticles (Kadayıfçıoğlu & Acar, 2013). Additionally, Dedeoglu et al. (2013) achieved the first RAFT polymerization of AAA, revealing its capacity for block copolymer synthesis and suggesting applications in molecular tuning and active chain end presence (Dedeoglu et al., 2013).
Metal Complex Formation
Masuda et al. (1993) investigated the complexation constants of divalent and trivalent metal ions with AAA, revealing its potential in metal complexation and suggesting applications in areas requiring specific metal interactions (Masuda et al., 1993).
Synthesis of Amino Acids and Derivatives
2-Acetamidoacrylic acid is instrumental in synthesizing various amino acids and their derivatives. Barker et al. (1994) used AAA in the novel synthesis of β,β,β-trialkyl α-amino acids, underscoring its significance in producing unique amino acid structures (Barker et al., 1994). Additionally, Yim et al. (1999) described the solid-phase synthesis of α-amino acids via radical addition to AAA, showcasing its utility in efficient and pure amino acid production (Yim et al., 1999).
Hydrogel and Nanoparticle Research
Research on AAA has also extended into the development of hydrogels and nanoparticles. Tanaka et al. (2000) focused on the free radical polymerization of AAA to form hydrogels, highlighting their responsiveness to pH and electric fields, which suggests applications in biodegradable materials and stimuli-responsive technologies (Tanaka et al., 2000). Furthermore, a study by 박춘호 et al. (2009) involved the synthesis of a novel nanocomposite using AAA, demonstrating its applicability in creating stable and thermally resilient materials (박춘호 et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-acetamidoprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(5(8)9)6-4(2)7/h1H2,2H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFFEMHDKXMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28376-45-6 | |
Record name | 2-Propenoic acid, 2-(acetylamino)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28376-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40202647 | |
Record name | 2-Acetamidoacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidoacrylic acid | |
CAS RN |
5429-56-1 | |
Record name | 2-Acetamidoacrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5429-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamidoacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidoacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Acetamidoacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamidoacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Acetamidoacrylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQA627GQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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